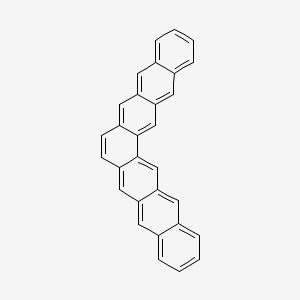

Heptaphene

描述

Current Research Frontiers in Heptaphene Chemistry Current research on this compound focuses on leveraging its unique electronic and optical properties for advanced materials applicationsontosight.aiontosight.ai. Its high electron mobility makes it a candidate for use in organic field-effect transistors (OFETs)ontosight.ai. The compound's high absorption coefficient and photoluminescence properties are being explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic cellsontosight.ai. This compound exhibits fluorescence and phosphorescence, properties valuable for optoelectronic devices and potentially for biological imaging applicationsontosight.ai. The planar structure of this compound and its potential for π-π interactions also suggest possible uses in molecular recognition and self-assembly processesontosight.ai. Challenges remain in the efficient and scalable synthesis of this compound and its derivatives due to the complexity of its molecular structureontosight.ai. Ongoing research involves developing new synthetic strategies and exploring the properties and applications of substituted heptaphenes and composite materialsontosight.aiontosight.ai. Studies also utilize computational methods, such as density functional theory (DFT) calculations, to understand and predict the properties of this compound and related structuresarxiv.org.

Data tables:

While specific comprehensive data tables for this compound's properties or detailed research findings were not extensively available in the search results, some key properties can be summarized:

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈ | nih.govnist.gov |

| Molecular Weight | 378.4639 g/mol | nist.gov |

| CAS Registry Number | 222-75-3 | nist.govscitoys.com |

| PubChem CID | 123041 | nih.govscitoys.com |

Detailed research findings:

Research indicates that this compound exhibits high electron mobility, making it suitable for organic electronic devices like OFETs ontosight.ai. Its optical properties, including high absorption coefficient and photoluminescence, are being investigated for applications in OLEDs and photovoltaic cells ontosight.ai. Studies have explored synthetic routes to overcome the challenges associated with its low solubility and reactivity ontosight.aithieme-connect.de. The planar and conjugated structure of this compound contributes to its stability and optical characteristics, such as fluorescence and phosphorescence ontosight.ai.

Structure

3D Structure

属性

IUPAC Name |

heptaphene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-3-7-21-13-27-17-29-23(15-25(27)11-19(21)5-1)9-10-24-16-26-12-20-6-2-4-8-22(20)14-28(26)18-30(24)29/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJRMEVDTSKFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=CC6=CC7=CC=CC=C7C=C6C=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176740 | |

| Record name | Heptaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222-75-3 | |

| Record name | Heptaphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptaphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000222753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Heptaphene and Its Derivatives

Classical Synthetic Approaches to Heptaphene Core

The traditional synthesis of the this compound core often relies on well-established but frequently lengthy and arduous multi-step reaction sequences. These classical approaches typically involve the gradual construction of the polycyclic framework through a series of cyclization and aromatization reactions.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are the cornerstone of classical approaches to this compound, providing the means to form the constituent rings of the final structure. The Scholl reaction, a classic acid-catalyzed intramolecular aryl-aryl coupling, is a powerful tool for the final ring-closing step in the synthesis of many PAHs. nih.govresearchgate.net This reaction involves the oxidative cyclodehydrogenation of a suitable precursor, effectively "stitching" together two aromatic systems to form a new ring. While conceptually straightforward, the Scholl reaction can be plagued by issues of regioselectivity and the formation of unwanted side products, particularly with complex substrates. nih.govresearchgate.net

Another venerable cyclization strategy is the Diels-Alder reaction, a [4+2] cycloaddition that can be employed to construct a key six-membered ring within the this compound framework. rsc.orgnih.govrsc.orgmdpi.com This approach typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) derivative, which is then subjected to a dehydrogenation step to achieve aromatization. researchgate.net The choice of diene and dienophile is critical to ensure the correct regiochemistry and stereochemistry for the subsequent formation of the this compound skeleton.

Novel and Efficient Synthetic Routes for this compound

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient and atom-economical methods. This has led to the emergence of novel strategies for the synthesis of complex molecules like this compound, often leveraging the power of catalysis and tandem reaction sequences.

Domino Reactions in this compound Assembly

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot. rsc.orgfigshare.com A hypothetical domino sequence for this compound could involve a series of intramolecular cyclizations and rearrangements, triggered by a single event, to rapidly assemble the polycyclic core from a relatively simple starting material. The elegance of this approach lies in its ability to minimize purification steps and reduce waste, making it an attractive strategy from both an economic and environmental perspective.

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aromatic compounds, and their application to the construction of the this compound scaffold is a promising area of research. nih.govnobelprize.orgfiveable.melibretexts.orgwikipedia.org Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly powerful for the formation of carbon-carbon bonds between aromatic rings. nih.govnobelprize.orglibretexts.org These methods could be employed to couple smaller, pre-functionalized aromatic fragments in a convergent manner, followed by a final intramolecular cyclization to yield the this compound core. The mild reaction conditions and high functional group tolerance of these methods make them highly attractive for the synthesis of complex and substituted this compound derivatives.

| Coupling Reaction | Catalyst | Typical Substrates | Advantages |

| Suzuki Coupling | Palladium(0) complexes | Aryl boronic acids/esters and aryl halides/triflates | Mild conditions, high functional group tolerance, commercially available reagents |

| Stille Coupling | Palladium(0) complexes | Aryl stannanes and aryl halides/triflates | Mild conditions, tolerant of many functional groups |

| Negishi Coupling | Palladium(0) or Nickel(0) complexes | Aryl zinc reagents and aryl halides/triflates | High reactivity, good for sterically hindered substrates |

| Heck Coupling | Palladium(0) complexes | Alkenes and aryl halides/triflates | Forms C-C bonds with alkenes |

Table 1: Overview of Common Metal-Catalyzed Cross-Coupling Reactions Applicable to PAH Synthesis

Photochemical and Electrochemical Approaches to this compound

Photochemical and electrochemical methods represent cutting-edge strategies for the synthesis of PAHs, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. nih.govuni-goettingen.deresearchgate.netnih.gov The photocyclization of stilbene-type precursors is a well-established method for the synthesis of phenanthrenes and other PAHs. nih.govorganicreactions.orgresearchgate.netnih.gov This reaction involves the light-induced cyclization of a diarylethene, followed by oxidation to form the aromatic product. nih.govorganicreactions.orgresearchgate.net A suitably designed precursor could potentially undergo a series of photocyclization reactions to construct the this compound framework.

Electrochemical synthesis provides another powerful tool for the construction of C-C bonds through oxidative coupling. nih.govresearchgate.netnih.gov By applying an electrical potential, it is possible to generate reactive radical cations from aromatic precursors, which can then undergo intramolecular cyclization to form new rings. This method avoids the need for harsh chemical oxidants and can offer a high degree of control over the reaction. nih.gov

| Method | Energy Source | Key Intermediate | Advantages |

| Photocyclization | UV or Visible Light | Dihydroaromatic species | Mild conditions, can form strained ring systems |

| Electrochemical Synthesis | Electricity | Radical cations | Avoids harsh oxidants, can be highly selective |

Table 2: Comparison of Photochemical and Electrochemical Synthetic Approaches

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound skeleton is crucial for modulating its electronic properties and enabling its use in various applications. Methodologies for the synthesis of functionalized heptaphenes can be broadly categorized into two approaches: the functionalization of a pre-existing this compound core or the construction of the this compound ring system from already functionalized precursors.

The regioselective functionalization of large PAHs is a complex task due to the presence of multiple, electronically similar reaction sites. While specific experimental data on the regioselective reactions of this compound are scarce in the current literature, predictions can be made based on the known reactivity of other large PAHs and theoretical principles of electrophilic aromatic substitution. youtube.comlibretexts.orgstudysmarter.co.uk The different carbon atoms in the this compound molecule exhibit varying degrees of reactivity, which can be exploited for selective functionalization.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

Based on the resonance structures and calculated electron densities of similar PAHs, certain positions on the this compound core are expected to be more susceptible to electrophilic attack. The table below outlines the predicted order of reactivity for the different positions of the this compound molecule towards electrophiles. This prediction is based on the general understanding that positions with higher electron density and the ability to form more stable carbocation intermediates (arenium ions) will be more reactive. libretexts.org

| Position on this compound Core | Predicted Reactivity towards Electrophiles | Rationale |

| C1, C4, C6, C9, C11, C14 | High | These positions are analogous to the most reactive sites in smaller PAHs like phenanthrene (B1679779) and chrysene, capable of forming well-stabilized arenium ion intermediates. |

| C2, C3, C7, C8, C12, C13 | Moderate | These positions are expected to be less reactive than the "bay-region" type carbons but more reactive than the central core carbons. |

| C5, C10 | Low | These central positions are sterically hindered and electronically less activated towards electrophilic attack. |

Strategies to achieve regioselectivity often involve the use of directing groups or shape-selective catalysts. researchgate.net For instance, a pre-installed directing group can steer an incoming electrophile to a specific ortho-position. Alternatively, solid acid catalysts like zeolites can favor the formation of a particular regioisomer due to steric constraints within their porous structure. researchgate.net

The incorporation of heteroatoms, particularly nitrogen, into the polycyclic aromatic framework can significantly alter the electronic and photophysical properties of the resulting compound. The synthesis of this compound-based heterocycles, or aza-heptaphenes, can be envisioned through several synthetic routes, drawing parallels from the synthesis of other nitrogen-containing PAHs (aza-PAHs). nih.gov

Photocyclization of Aromatic Schiff Bases:

One plausible approach involves the oxidative photocyclization of aromatic Schiff bases. nih.gov This method has been successfully employed for the synthesis of phenanthridines and other aza-PAHs. nih.gov A hypothetical synthetic route to a this compound-based pyridine (B92270) derivative is outlined below:

Scheme 1: Hypothetical Synthesis of a this compound-Based Pyridine via Photocyclization

Precursor Synthesis: A suitable aromatic aldehyde containing a portion of the this compound skeleton would be condensed with an aromatic amine to form a Schiff base (imine).

Photocyclization: The resulting imine would then be subjected to UV irradiation in the presence of an oxidizing agent (e.g., iodine or air) to induce an intramolecular cyclization, followed by aromatization to yield the aza-heptaphene. The regioselectivity of the cyclization can often be controlled by the substitution pattern of the precursors. nih.gov

Tandem Hetero-Friedel-Crafts Reactions:

Another powerful strategy for constructing heteroaromatic-fused PAHs is through tandem intramolecular Friedel-Crafts-type reactions. semanticscholar.org This approach can be adapted for the synthesis of this compound-based heterocycles containing elements like boron and nitrogen.

Table of Potential this compound-Based Heterocyclic Systems:

| Heteroatom(s) | Type of Heterocycle | Potential Synthetic Strategy |

| Nitrogen | Pyridine-fused | Oxidative photocyclization of Schiff bases nih.gov |

| Nitrogen | Pyrrole-fused | Annulation of a pyrrole (B145914) ring onto the this compound core |

| Boron, Nitrogen | BN-doped PAH | Tandem intramolecular bora-Friedel-Crafts reaction semanticscholar.org |

| Sulfur | Thiophene-fused | Cyclization of appropriately substituted precursors |

This table outlines potential synthetic targets and strategies based on established methods for other PAHs.

Green Chemistry Principles in this compound Synthesis

The synthesis of large PAHs often involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents and solvents. Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for developing more sustainable and environmentally benign processes. rroij.comthepharmajournal.com

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ionic liquids, supercritical fluids, or even water, where possible. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. This includes the use of recyclable solid catalysts. researchgate.net

Waste Prevention: Designing syntheses to prevent the formation of waste rather than treating it after it has been created.

Application to this compound Synthesis:

Photocyclization reactions, as discussed for the synthesis of this compound-based heterocycles, are an excellent example of a greener synthetic method. researchgate.net These reactions are often initiated by visible or UV light, reducing the need for high temperatures. Furthermore, the development of solvent-free or mechanochemical synthesis methods for PAHs could significantly reduce the environmental impact of their production.

Table of Green Chemistry Approaches in PAH Synthesis:

| Green Chemistry Principle | Application in this compound Synthesis |

| Energy Efficiency | Utilizing photochemical cyclizations to avoid high-temperature reactions. nih.govresearchgate.net |

| Use of Safer Solvents | Exploring the use of ionic liquids or supercritical CO2 as reaction media. |

| Catalysis | Employing solid acid catalysts for regioselective functionalization to facilitate catalyst recovery and reuse. researchgate.net |

| Waste Prevention | Designing convergent synthetic routes that build the this compound core with high atom economy. |

This table provides examples of how green chemistry principles can be applied to the synthesis of this compound and its derivatives.

Reaction Mechanisms and Reactivity of Heptaphene

Electrophilic Aromatic Substitution Mechanisms on Heptaphene

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In the case of this compound, the mechanism involves the attack of an electrophile on the electron-rich π-system of one of the aromatic rings. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. epa.govguidechem.com The aromaticity of the ring is temporarily disrupted in this intermediate. wikipedia.org

The reaction concludes with the rapid loss of a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system. wikipedia.orgnist.gov The position of electrophilic attack on the this compound molecule is influenced by the electronic effects of the fused ring system, with substitution favoring positions that lead to the most stable carbocation intermediate. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. epa.govwikipedia.org The specific regioselectivity of these reactions on this compound would be determined by the relative electron densities at different carbon atoms within the molecule.

Nucleophilic Addition and Substitution Reactions of this compound

While less common for electron-rich aromatic compounds like this compound, nucleophilic reactions can occur under certain conditions. Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic center. wikipedia.org In the context of this compound, such reactions would likely require the presence of strong electron-withdrawing groups on the aromatic system or reaction conditions that can overcome the high activation energy associated with disrupting the aromaticity. nih.gov

Nucleophilic aromatic substitution (SNAr) is another possibility, typically proceeding through an addition-elimination mechanism where a nucleophile attacks a carbon atom bearing a good leaving group. The reaction forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromatic ring. For SNAr to occur on this compound, a suitable leaving group would need to be present on the aromatic framework.

Oxidation and Reduction Pathways of this compound

The extended conjugated system of this compound makes it susceptible to both oxidation and reduction reactions, which involve the loss or gain of electrons, respectively. researchgate.net

The oxidation of polycyclic aromatic hydrocarbons like this compound can proceed through several pathways, often initiated by chemical oxidants or photochemical processes. One common mechanism involves the formation of a radical cation via single-electron transfer (SET). This radical cation can then react with nucleophiles or undergo further oxidation. Another pathway involves the addition of an oxidant across a double bond to form an epoxide, which can then undergo further reactions such as hydrolysis to a diol or rearrangement to a phenol. The specific products of this compound oxidation would depend on the oxidant used and the reaction conditions.

The reduction of this compound can be achieved using various reducing agents, such as dissolving metals (e.g., Birch reduction) or catalytic hydrogenation. The Birch reduction of PAHs typically involves the addition of electrons from an alkali metal in liquid ammonia, followed by protonation by an alcohol. This results in the formation of non-aromatic, partially reduced rings. Catalytic hydrogenation, on the other hand, involves the addition of hydrogen across the double bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni), leading to a more saturated structure. The extent of reduction can be controlled by the reaction conditions, including temperature, pressure, and the choice of catalyst.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the formation of cyclic structures. nih.gov Due to its multiple π-bonds, this compound can potentially participate in various cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions, or participating in other types of cycloadditions such as [2+2] or [4+4] photocycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. nist.gov In such a reaction, a conjugated diene system within the this compound structure could react with a dienophile to form a six-membered ring. The feasibility and regioselectivity of such reactions would be governed by the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner.

Photoinduced Reactivity of this compound

The absorption of ultraviolet or visible light can excite the π-electrons of this compound to higher energy states, leading to a range of photochemical reactions. Upon photoexcitation, this compound can undergo various transformations, including intramolecular cyclizations, rearrangements, or reactions with other molecules. For instance, photoinduced cycloaddition reactions, such as [2+2] or [4+4] cycloadditions, can occur between two double bonds, either intramolecularly or intermolecularly. The specific photochemical behavior of this compound would depend on the wavelength of light used, the solvent, and the presence of other reactants.

Advanced Spectroscopic and Structural Elucidation of Heptaphene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) of Heptaphene Isomers and Derivatives

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for determining the precise covalent structure of organic molecules in solution. For a complex aromatic system like this compound, ¹H and ¹³C NMR provide critical information on the chemical environment, connectivity, and spatial relationships of each atom.

The ¹H NMR spectrum of this compound is expected to show signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-values) of the 18 protons are dictated by their position on the seven-ring system. Protons in sterically hindered "bay" regions or those on the central rings experience different shielding and deshielding effects compared to protons on the outer rings. Similarly, the ¹³C NMR spectrum would display a unique set of signals for the 30 carbon atoms, with their chemical shifts reflecting the local electronic environment. The high degree of symmetry in the this compound molecule would simplify these spectra by reducing the number of chemically non-equivalent protons and carbons. However, for large, planar PAHs, poor solubility and strong intermolecular π-stacking can lead to significant signal broadening, which complicates spectral interpretation. acs.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical values for large polycyclic aromatic hydrocarbons, as specific experimental data for this compound is not readily available.

| Nucleus | Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 7.0 – 9.5 | Chemical environment of protons, proton-proton coupling patterns. |

| ¹³C | 120 – 140 | Number of unique carbon environments, electronic structure of the carbon backbone. |

For a molecule with multiple, closely spaced signals in its 1D NMR spectra, a definitive structural assignment requires the use of advanced two-dimensional (2D) NMR techniques. These experiments correlate signals from different nuclei, revealing bonding networks and spatial proximities.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton connectivity along the periphery of the this compound rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for piecing together the entire carbon skeleton, connecting different aromatic rings and assigning quaternary (non-protonated) carbons, which are invisible in HSQC spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could confirm assignments by showing spatial correlations between protons in sterically crowded regions, such as adjacent bay-region protons.

Together, these techniques provide a powerful toolkit to overcome the complexities of the NMR spectra of large PAHs and achieve a complete and validated structural assignment.

Mass Spectrometry Techniques for this compound Structural Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. For this compound (C₃₀H₁₈), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, allowing for the confirmation of its molecular formula.

Due to its highly stable, conjugated aromatic structure, the electron ionization (EI) mass spectrum of this compound is expected to be dominated by an intense molecular ion peak ([M]⁺•) at an m/z corresponding to its molecular weight. Fragmentation would likely be minimal compared to aliphatic or more flexible molecules. Any observed fragment ions would arise from the loss of stable neutral molecules like acetylene (C₂H₂) or polyacetylene units, a characteristic fragmentation pattern for some PAHs. epa.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₃₀H₁₈ | Confirms the elemental composition. |

| Monoisotopic Mass | 378.14085 u | The exact mass of the most abundant isotope combination, used for formula confirmation. |

| Expected [M]⁺• Peak | m/z 378.14 | Dominant peak in the mass spectrum, confirming molecular weight. |

When PAHs are processed in biological systems, they are often metabolized by enzymes into more water-soluble forms, such as hydroxylated metabolites (OH-PAHs), to facilitate excretion. nih.gov Identifying these metabolites is crucial for understanding the toxicology and environmental fate of the parent compound. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the premier technique for this purpose. acs.orgnih.gov

The analysis of potential this compound metabolites would involve the following approach:

Sample Preparation: Biological samples, such as urine, are treated with enzymes to release the metabolites from their conjugated forms (e.g., glucuronides or sulfates). acs.org

LC Separation: The extracted mixture is separated by high-performance liquid chromatography (HPLC) to resolve different isomers of the metabolites.

MS/MS Detection: The separated compounds are ionized, typically using electrospray ionization (ESI) in negative ion mode to form the deprotonated molecule [M-H]⁻. nih.gov In the first stage of the tandem mass spectrometer, an ion corresponding to a potential hydroxylated this compound metabolite (C₃₀H₁₇O⁻) would be selected.

Collision-Induced Dissociation (CID): This selected ion is fragmented by collision with an inert gas. A characteristic fragmentation for OH-PAHs is the neutral loss of carbon monoxide (CO), corresponding to a loss of 28 Da. nih.gov

By setting the mass spectrometer to scan for this specific 28 Da loss (a constant neutral loss scan), one can selectively detect potential OH-PAH metabolites even in a complex biological matrix with high sensitivity and specificity. nih.gov

Vibrational Spectroscopy (IR, Raman) for this compound Bond Characterization

The IR and Raman spectra of this compound would be characterized by specific vibrational frequencies corresponding to its aromatic structure:

Aromatic C-H Stretching: Strong bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

Aromatic C=C Stretching: A series of sharp bands in the 1400–1650 cm⁻¹ region results from the stretching vibrations of the carbon-carbon double bonds within the fused rings. The complexity and position of these bands are indicative of the extended polycyclic system.

In-Plane C-H Bending: Vibrations occurring in the 1000–1300 cm⁻¹ range are due to the in-plane bending of the C-H bonds.

Out-of-Plane C-H Bending: Strong absorptions in the 650–900 cm⁻¹ region are caused by out-of-plane C-H bending vibrations. The exact frequencies of these modes are highly diagnostic of the number of adjacent hydrogen atoms on the aromatic rings, providing direct evidence for the substitution pattern.

While IR and Raman spectroscopy are complementary, Raman spectroscopy is often particularly useful for studying highly symmetric, non-polar vibrations, such as the "breathing" modes of the aromatic rings in this compound, which may be weak or inactive in the IR spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 – 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 – 1650 | IR, Raman |

| In-Plane C-H Bend | 1000 – 1300 | IR |

| Out-of-Plane C-H Bend | 650 – 900 | IR, Raman |

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)

The extensive conjugated π-electron system of this compound makes it a strong chromophore, meaning it absorbs light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. UV-Vis spectroscopy measures this absorption, providing insight into the electronic structure of the molecule. Upon absorbing a photon, the molecule is promoted to an excited electronic state. For many PAHs, this excess energy can be dissipated by the emission of light, a process known as fluorescence.

The UV-Vis absorption spectrum of this compound is expected to be complex, showing multiple absorption bands corresponding to different π-π* electronic transitions. These bands are often classified using Clar's nomenclature (α, p, and β bands), with their position and intensity being characteristic of the size and topology of the PAH. As a large, highly conjugated system, this compound would be expected to absorb light at long wavelengths, potentially extending into the visible range.

Like other large PAHs such as pentacene, this compound is expected to be fluorescent. wikipedia.org After excitation at a wavelength corresponding to one of its absorption bands, it would emit light at a longer wavelength (a Stokes shift). The resulting fluorescence spectrum provides a sensitive signature for the molecule and can be used for quantitative analysis and to probe its local environment. The emission maxima for related large PAH systems can range from approximately 400 to 700 nm. nih.gov

In the solid state or in concentrated solutions, the individual this compound molecules can aggregate via π-stacking. When the molecules are in close proximity, the electronic transitions of the individual chromophores can interact, a phenomenon known as excitonic coupling. rsc.org This coupling of the transition dipole moments of neighboring molecules leads to a splitting of the excited state energy levels.

This phenomenon significantly alters the absorption spectrum compared to that of an isolated molecule. The nature of this spectral change depends on the geometric arrangement of the stacked molecules:

H-aggregates (face-to-face): This arrangement typically leads to a blue-shift (a shift to shorter wavelength) in the absorption spectrum and is often associated with suppressed fluorescence.

J-aggregates (head-to-tail): This arrangement typically results in a sharp, red-shifted (a shift to longer wavelength) absorption band and can lead to enhanced fluorescence.

Understanding excitonic coupling is critical because it governs how energy is transferred between molecules in an assembly. This process is fundamental to the performance of organic electronic devices like photovoltaic cells and LEDs, where efficient energy transfer through the material is required. nih.gov Theoretical studies on PAH dimers have shown that the inter-sheet distance and relative orientation are key parameters that determine the strength and nature of these excitonic interactions. rsc.org

X-ray Diffraction Studies on this compound Single Crystals and Polycrystalline Aggregates

A thorough search of scientific databases and journals did not yield any studies on the X-ray diffraction of this compound, either in single crystal or polycrystalline form. The higher-order linear acenes, including this compound, are known for their significant reactivity and instability under ambient conditions, which poses a substantial challenge for the synthesis and growth of crystals suitable for X-ray diffraction analysis. Consequently, there are no available data on its crystal system, space group, or unit cell dimensions.

Due to the absence of X-ray diffraction data, the crystal packing arrangement of this compound molecules in the solid state remains undetermined. There is no experimental information regarding the intermolecular interactions, such as π-π stacking distances or specific molecular orientations, that would govern its solid-state structure.

The scientific literature contains no reports on the existence of polymorphs (different crystalline forms) of this compound. Furthermore, no studies have been published on the co-crystallization of this compound with other molecules. The inherent instability of this compound likely precludes the extensive screening required to identify and characterize potential polymorphic or co-crystalline forms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Radicals

No experimental or theoretical studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to investigate this compound radicals were found. While the formation of radical ions of polycyclic aromatic hydrocarbons is a known phenomenon, specific EPR spectral data, such as g-factors or hyperfine coupling constants for this compound-based radicals, have not been reported.

Computational and Theoretical Investigations of Heptaphene

Electronic and Optical Property Prediction for Heptaphene

Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided significant insights into the electronic structure and light-absorbing characteristics of this compound. These computational methods allow for the calculation of key parameters that govern its behavior in electronic devices and its interaction with light.

A defining feature of this compound, and longer polyacenes, is its pronounced diradical character, which significantly influences its electronic properties. acs.orgresearchgate.net This means that in its ground state, the molecule possesses two unpaired electrons, a characteristic that sets it apart from smaller, closed-shell acenes.

Key Electronic Properties

Computational studies have focused on determining fundamental electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, the ionization potential (IP), and the electron affinity (EA). The HOMO-LUMO gap is a critical parameter as it relates to the molecule's stability and the energy required to excite an electron. For a functionalized heptacene derivative, an optical HOMO-LUMO gap of 1.36 eV has been determined from the absorption edge of its optical spectrum. uky.edu

| Property | Calculated Value (eV) | Method/Reference |

|---|---|---|

| Optical HOMO-LUMO Gap | 1.36 | uky.edu |

| Electrochemical HOMO-LUMO Gap | 1.30 | uky.edu |

Predicted Optical Properties and Absorption Spectrum

TD-DFT calculations are instrumental in predicting the optical absorption spectrum of this compound, which is characterized by several distinct absorption bands, often labeled using Clar's notation as p, α, and β bands.

One of the most fascinating theoretical predictions for this compound is that its lowest-energy excited state (S₁) is a "dark" state, corresponding to a forbidden 1¹Ag → 2¹Ag transition. acs.org This is in contrast to shorter acenes like pentacene and tetracene, where the lowest energy transition is "bright" or optically allowed. acs.org This dark state is predicted to relax within picoseconds to a long-lived triplet state. acs.org

The absorption spectrum of this compound is predicted to show a weak feature at lower energy corresponding to this forbidden transition, which becomes partially allowed through vibronic coupling. acs.org The more intense p-band, corresponding to the HOMO-LUMO transition, appears at higher energies. For a functionalized heptacene, the longest-wavelength absorption maximum (λmax) is observed at 852 nm. uky.edu

Computational studies on a substituted heptacene, 6,8,15,17-tetrakis((triisopropylsilyl)ethynyl)heptacene (TIPS4Hep), which serves as a more stable proxy for the parent molecule, have provided valuable data. The computed absorption spectrum for the triplet state of this derivative shows two main transitions with significant oscillator strengths. acs.org

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Molecule | Method/Reference |

|---|---|---|---|---|

| T₁ → Tₓ | 703 | 0.85 | TIPS4Hep | TD-UDFT acs.org |

| T₁ → Tᵧ | 457 | 0.14 | TIPS4Hep | TD-UDFT acs.org |

The investigation into the electronic and optical properties of this compound through computational methods continues to be a vital area of research. These theoretical predictions not only provide a fundamental understanding of this complex molecule but also guide the synthetic efforts and the design of novel organic materials with tailored optoelectronic functionalities.

Advanced Materials Applications of Heptaphene and Its Derivatives

Heptaphene in Organic Electronics

Organic electronics is a field of materials science focused on the design, synthesis, and application of carbon-based molecules or polymers with desirable electronic properties, such as electrical conductivity. sigmaaldrich.comresearchgate.net These materials are foundational to technologies like flexible displays and low-cost solar cells. While larger acenes are of theoretical interest for these applications, practical use of this compound has not been reported.

Charge Transport Mechanisms in this compound-Based Organic Semiconductors

Specific studies detailing the charge transport mechanisms in this compound-based semiconductors are not available. Generally, charge transport in organic semiconductors occurs through two primary mechanisms: hopping and band-like transport. researchgate.net

Hopping Transport: This is the dominant mechanism in disordered or amorphous organic materials. Charge carriers (electrons or holes) are localized on individual molecules and move by "hopping" from one molecule to the next. This process is thermally activated and depends heavily on the spatial proximity and energetic alignment of adjacent molecules. researchgate.net

Band-like Transport: In highly crystalline organic semiconductors with strong intermolecular electronic coupling, charge carriers can become delocalized over multiple molecules, forming energy bands similar to traditional inorganic semiconductors. This mechanism typically leads to higher charge carrier mobility. researchgate.net

The efficiency of charge transport is influenced by factors like molecular packing, the degree of crystallinity, and the presence of impurities or defects. researchgate.net For large acenes, strong π-π stacking interactions are crucial for facilitating efficient charge transport pathways. city.ac.uk

This compound for Organic Field-Effect Transistors (OFETs)

There are no available research findings or data tables on the use of this compound as the active semiconductor layer in Organic Field-Effect Transistors (OFETs).

OFETs are devices that use an organic semiconductor to control the flow of electrical current. researchgate.net The performance of an OFET is characterized by key parameters:

| Parameter | Description |

| Charge Carrier Mobility (μ) | The speed at which charge carriers move through the semiconductor material under the influence of an electric field. |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the current when the transistor is in the "on" state to the current in the "off" state. A high ratio is desirable for switching applications. |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on" and allow current to flow. |

While other acenes like pentacene have been extensively studied in OFETs, demonstrating high mobilities, no such performance data has been published for this compound-based devices.

This compound in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

There is no published research detailing the use or performance of this compound or its derivatives in Organic Photovoltaics (OPVs) or Organic Light-Emitting Diodes (OLEDs).

In OPVs , organic materials are used to absorb light and convert it into electricity. This requires materials with specific energy levels (HOMO and LUMO) to facilitate charge separation and transport.

In OLEDs , an electric current is passed through organic layers, causing them to emit light. The device structure consists of multiple layers, including emissive, transport, and injection layers, each requiring materials with tailored electronic and optical properties.

The high reactivity and instability of this compound likely prevent its successful integration and long-term operation within the complex multi-layer structures of OPVs and OLEDs.

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions, such as hydrogen bonding and π-π stacking, are key to the self-assembly of molecules into larger, ordered structures. nih.gov

Design of this compound-Based Supramolecular Architectures

No specific examples of this compound-based supramolecular architectures were found in the search results. The design of such architectures would theoretically rely on leveraging the large, planar π-system of the this compound molecule. The primary non-covalent interaction for acenes is π-π stacking, where the electron clouds of adjacent aromatic rings interact. nih.govresearchgate.net This interaction drives the molecules to arrange in ordered stacks, which is a foundational principle for creating larger assemblies.

Self-Assembly of this compound in Nano-structures

There is no available research describing the self-assembly of this compound into specific nanostructures. In principle, like other planar aromatic molecules, this compound could be induced to self-assemble into various forms, such as nanofibers, nanoribbons, or vesicles, depending on the conditions. This process is typically controlled by factors like solvent choice, temperature, and the introduction of functional side groups onto the this compound core. These side groups could be designed to introduce other interactions, like hydrogen bonding, to guide the formation of more complex nanostructures. However, no such studies have been reported for this compound itself.

This compound in Molecular Sensing and Recognition

The extended π-system of large PAHs like this compound provides a foundation for their use in molecular sensing and recognition. These molecules can engage in non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrophobic interactions, which are central to host-guest chemistry and molecular recognition.

This compound's planar, electron-rich surface could act as a recognition site for electron-deficient guest molecules. The formation of a host-guest complex can lead to changes in the electronic and photophysical properties of the this compound host, such as shifts in its absorption or fluorescence spectra. This phenomenon forms the basis of optical sensing. For instance, the binding of an analyte could either enhance or quench the fluorescence of a this compound-based sensor, providing a detectable signal.

Furthermore, this compound could be incorporated into more complex supramolecular structures. By functionalizing the periphery of the this compound core with specific binding groups, it is possible to create highly selective receptors for target analytes. The rigid structure of the this compound backbone would provide a pre-organized scaffold, enhancing the binding affinity and selectivity of the receptor.

Table 1: Potential Non-Covalent Interactions of this compound in Molecular Recognition

| Interaction Type | Description | Potential Guest Molecules |

| π-π Stacking | Interaction between the electron-rich aromatic surface of this compound and the aromatic rings of a guest molecule. | Aromatic nitro compounds, flat organic cations. |

| Van der Waals Forces | Weak intermolecular forces arising from temporary fluctuations in electron distribution. | Small organic molecules, noble gases. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water. | Nonpolar biomolecules, organic pollutants. |

This table is illustrative and based on the known interactions of other large polycyclic aromatic hydrocarbons.

This compound as a Building Block for Advanced Carbon Materials (e.g., graphenes, carbon nanotubes)

The "bottom-up" synthesis of advanced carbon materials, such as graphene nanoribbons (GNRs) and carbon nanotubes (CNTs), often utilizes well-defined PAH precursors. nist.gov this compound, with its large, all-carbon, planar structure, represents a potential molecular building block for the atomically precise construction of these nanomaterials.

In on-surface synthesis, this compound molecules could be deposited onto a catalytic metal surface. wikipedia.org Through thermal annealing, intermolecular and intramolecular C-H and C-C bond activation can lead to the polymerization and planarization of the this compound units, forming extended graphene-like structures. nist.govchemicalbook.com The specific structure of the resulting GNR or graphene sheet would be dictated by the structure of the this compound precursor and the reaction conditions. This method allows for precise control over the width and edge structure of GNRs, which in turn determines their electronic properties. nist.gov

Theoretically, this compound units could be designed to self-assemble in specific patterns, leading to the formation of porous graphene or other complex carbon architectures. The defined size and shape of the this compound molecule could act as a template for creating regular nanopores within a graphene lattice.

Table 2: Potential Role of this compound in the Synthesis of Advanced Carbon Materials

| Target Material | Synthesis Approach | Potential Advantage of Using this compound |

| Graphene Nanoribbons (GNRs) | On-surface synthesis via cyclodehydrogenation. nist.gov | Precise control over GNR width and edge structure. |

| Porous Graphene | Self-assembly of functionalized this compound precursors followed by polymerization. | Creation of uniform, well-defined nanopores. |

| Carbon Nanotubes (CNTs) | Encapsulation and fusion of PAH molecules within a larger CNT. | Template for forming specific inner-wall structures. |

This table outlines potential applications based on established synthesis methods for carbon nanomaterials using other PAH precursors.

This compound in Photoactive and Optoelectronic Materials

Polycyclic aromatic hydrocarbons are a significant class of organic semiconductors with applications in various optoelectronic devices, owing to their unique optical and electrical properties. guidechem.com The extensive π-conjugation in this compound is expected to result in a relatively small HOMO-LUMO gap, allowing it to absorb light in the visible or near-infrared region of the electromagnetic spectrum. This characteristic is a prerequisite for applications in organic photovoltaics (OPVs) and photodetectors.

Upon absorption of light, a this compound molecule is promoted to an excited state. This excited state can then either relax through the emission of light (fluorescence or phosphorescence) or participate in charge transfer processes. In the context of an OPV, this compound or its derivatives could function as a donor material, where the photo-generated exciton is dissociated at an interface with an acceptor material, leading to the generation of a photocurrent.

The charge transport properties of this compound will also be crucial for its performance in electronic devices. The ability of PAH molecules to form ordered stacks through π-π interactions can facilitate efficient charge transport. By modifying the side chains of this compound derivatives, it may be possible to control the molecular packing in the solid state and optimize charge carrier mobility for applications in organic field-effect transistors (OFETs). The strategic incorporation of heteroatoms into the PAH framework is another avenue to tune the optoelectronic functionalities. chemicalbook.com

Table 3: Predicted Photophysical and Electronic Properties of this compound and Their Relevance

| Property | Predicted Characteristic | Relevance to Optoelectronic Applications |

| Absorption Spectrum | Strong absorption in the visible/near-IR range. | Light harvesting in organic solar cells and photodetectors. |

| Emission Spectrum | Potential for fluorescence or phosphorescence. | Emissive layers in organic light-emitting diodes (OLEDs). |

| HOMO/LUMO Levels | Tunable through chemical modification. | Optimization of energy level alignment in OPVs and OFETs. |

| Charge Carrier Mobility | Dependent on solid-state packing. | Performance of organic field-effect transistors. |

These properties are predicted based on the general behavior of large polycyclic aromatic hydrocarbons and have not been experimentally verified for this compound.

Mechanistic Studies of Heptaphene Interactions with Biological Systems Non Clinical Focus

Molecular Recognition and Binding Mechanisms of Heptaphene with Biomolecules (e.g., proteins, DNA)

The ability of PAHs to be recognized by and bind to biological macromolecules is the initiating step for their various biological effects. These interactions can be non-covalent, such as stacking and groove binding with DNA, or involve specific receptor-ligand binding with proteins. Furthermore, metabolic activation can lead to the formation of reactive intermediates capable of forming covalent bonds, particularly with DNA.

The interaction of PAHs with proteins is a critical aspect of their biological activity, often mediated by specific receptors.

Aryl Hydrocarbon Receptor (AhR) Binding : A primary mechanism by which PAHs exert biological effects is through binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of cells. nih.gov Upon binding a PAH ligand like this compound, the AhR complex translocates to the nucleus. There, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.gov This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450s (CYP1A1 and CYP1B1). nih.govscispace.com

Other Protein Interactions : Beyond the well-established AhR pathway, PAHs and their metabolites can interact with other proteins. In silico studies have evaluated the binding affinities of various PAHs with receptors like the human toll-like receptor 4 (TLR4), suggesting a potential to induce pro-inflammatory effects. mdpi.com While specific binding data for this compound is not available, its structural similarity to other large PAHs suggests a potential for similar interactions.

| Protein Target | Type of Interaction | Primary Consequence |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Ligand Binding | Induction of metabolic enzymes (e.g., CYP1A1, CYP1B1). nih.gov |

| AhR Nuclear Translocator (ARNT) | Protein-Protein (Dimerization) | Formation of active transcription factor complex. nih.gov |

| Human Toll-Like Receptor 4 (TLR4) | Predicted Ligand Binding | Potential initiation of inflammatory signaling. mdpi.com |

The planar structure of this compound makes it a candidate for direct, non-covalent interactions with the DNA double helix. These interactions are generally classified into two modes:

Intercalation : This binding mode involves the insertion of a planar molecule, like a PAH, between the base pairs of the DNA helix. researchgate.netnih.gov This insertion causes a structural distortion, potentially unwinding the helix slightly and increasing the distance between adjacent base pairs, which can interfere with DNA replication and transcription.

Groove Binding : Molecules can also fit into the major or minor grooves of the DNA helix, stabilized by weaker van der Waals forces, hydrophobic interactions, and electrostatic attractions. researchgate.netnih.gov

While these non-covalent interactions can occur, the more profound biological consequences of PAH-DNA interactions arise from the covalent binding of their metabolites. After metabolic activation, reactive intermediates such as diol-epoxides are formed. scispace.com These electrophilic metabolites can attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable bulky DNA adducts. nih.govscispace.com The formation of these adducts is a critical event in chemical carcinogenesis, as they can lead to mutations during DNA replication if not removed by cellular repair mechanisms. nih.govnih.gov

Enzymatic Biotransformation Pathways of this compound

Like other xenobiotics, PAHs such as this compound undergo extensive metabolism, primarily in the liver, to increase their water solubility and facilitate excretion. cdc.gov This biotransformation occurs in two main phases.

Phase I Metabolism : This phase involves the introduction or exposure of functional groups. It is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, whose expression is induced by PAHs via the AhR pathway. nih.govmdpi.com These enzymes oxidize PAHs to form reactive intermediates, including epoxides, phenols, and quinones. nih.govoup.com The epoxides can be further processed by epoxide hydrolase to form dihydrodiols. A subsequent epoxidation of the dihydrodiol can produce highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites. nih.govnih.gov

Phase II Metabolism : In this phase, the metabolites from Phase I are conjugated with endogenous hydrophilic molecules. This process further increases their water solubility for easier elimination from the body. cdc.govnih.gov Key conjugation reactions include:

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation : Catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation : Catalyzed by glutathione S-transferases (GSTs). cdc.gov

While these pathways are primarily detoxifying, the Phase I reactions represent a "metabolic activation" step that generates the DNA-reactive metabolites responsible for the mutagenic potential of many PAHs. mdpi.comoup.com

| Metabolic Phase | Enzyme Family | Function | Key Metabolites |

|---|---|---|---|

| Phase I | Cytochrome P450s (CYP1A1, CYP1B1) | Oxidation | Epoxides, Phenols, Quinones. nih.gov |

| Epoxide Hydrolase (EH) | Hydration of epoxides | Dihydrodiols. nih.gov | |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | Glucuronide conjugates. cdc.gov |

| Sulfotransferases (SULTs) | Conjugation with sulfate | Sulfate conjugates. cdc.gov | |

| Glutathione S-transferases (GSTs) | Conjugation with glutathione | Glutathione conjugates. cdc.gov |

Cellular Uptake and Subcellular Localization Mechanisms of this compound

Due to their high lipophilicity and low aqueous solubility, PAHs readily partition into lipid-rich environments like cell membranes. nih.govnih.gov

Cellular Entry : The primary mechanism for the uptake of PAHs into cells is thought to be passive diffusion across the lipid bilayer of the cell membrane. However, some studies in bacteria suggest the existence of active efflux pumps that can transport certain PAHs out of the cell, indicating a complex transport dynamic. nih.gov In some contexts, motile microorganisms have been shown to act as carriers, enhancing the transport of PAHs. acs.orgnih.gov

Subcellular Localization : Once inside the cell, PAHs distribute among various compartments. A significant portion interacts with the endoplasmic reticulum, where Phase I metabolic enzymes like CYPs are located. nih.gov As previously noted, PAHs can bind to the cytosolic AhR, leading to the translocation of the receptor-ligand complex into the nucleus. nih.gov The reactive metabolites generated during biotransformation can also enter the nucleus and covalently bind to DNA, forming adducts. nih.gov

Influence of this compound on Cellular Signaling Pathways

PAHs and their metabolites can exert profound effects on cellular function by modulating a variety of signaling pathways, leading to outcomes ranging from altered gene expression to apoptosis. nih.gov

AhR-Mediated Signaling : This is the most well-characterized pathway. Activation of the AhR-ARNT transcription factor complex leads to the upregulation of genes involved in xenobiotic metabolism. nih.gov This is an adaptive response but also the source of metabolic activation to carcinogenic forms.

Oxidative Stress Pathways : The metabolism of PAHs, particularly the redox cycling of PAH-quinones, can generate reactive oxygen species (ROS). nih.gov This leads to oxidative stress, which can damage cellular components and activate stress-response signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs).

Inflammatory Signaling : PAHs have been shown to trigger inflammatory responses. This can occur through the activation of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) or by increasing the expression of pro-inflammatory cytokines like IL-6 and IFN-γ. mdpi.com

Calcium Signaling : Some studies have demonstrated that PAHs can disrupt intracellular calcium (Ca2+) homeostasis. nih.gov Alterations in Ca2+ signaling can affect a multitude of cellular processes, including lymphocyte activation and endothelial function. mdpi.comnih.gov

Advanced Analytical Methodologies for Heptaphene Research

Chromatographic Techniques for Heptaphene Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Specific HPLC methods developed exclusively for the isolation and purity assessment of this compound are not described in the available scientific literature. While HPLC is a standard technique for the separation of PAHs, details regarding stationary phases, mobile phase compositions, and detector settings tailored for this compound are not provided.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Detailed GC-MS analytical methods specifically targeting this compound could not be found. General GC-MS methods are routinely used for the analysis of complex mixtures of PAHs in environmental and research samples. These methods typically involve separation on a capillary column followed by mass spectrometric detection, which allows for the identification and quantification of individual compounds based on their mass spectra and retention times. However, specific operational parameters and validation data for the analysis of this compound are not available.

Capillary Electrophoresis for this compound Research

There is no specific information available in the searched literature regarding the application of capillary electrophoresis for the analysis of this compound.

Spectroscopic Quantification Methods for this compound (e.g., advanced UV-Vis, fluorescence assays in research)

While PAHs, in general, are known to exhibit characteristic UV-Vis absorption and fluorescence spectra which are utilized for their quantification, specific advanced spectroscopic assays and detailed research findings for the quantification of this compound are not documented in the available resources.

Advanced Electrochemical Detection of this compound

Information on the application of advanced electrochemical methods for the detection of this compound is not available in the public literature.

Hyphenated Techniques in this compound Research (e.g., LC-MS/MS for trace analysis in research samples)

Specific applications of hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis of this compound in research samples have not been reported in the available literature. LC-MS/MS is a powerful tool for the sensitive and selective detection of trace-level compounds in complex matrices, but its application to this compound has not been specifically described.

Environmental Fate and Transformation Mechanisms of Heptaphene

Photodegradation Pathways of Heptaphene in Environmental Matrices

Photodegradation, or photolysis, is a significant abiotic process that can lead to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. For a large PAH like this compound, direct absorption of solar radiation can lead to electronic excitation and subsequent chemical reactions, including oxidation and polymerization.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. For PAHs, photodegradation quantum yields can vary significantly depending on the specific compound and the environmental matrix. In general, HMW PAHs are expected to undergo photolysis, although the efficiency can be low. For instance, studies on N-substituted benzo[ghi]perylene (B138134), a six-ring PAH, have reported fluorescence quantum yields in the range of 0.27 to 0.44, indicating that a significant fraction of absorbed light energy can be dissipated through fluorescence rather than chemical reaction. nih.gov

Direct photodegradation quantum yields for PAHs in pure water have been found to range from 3.2 x 10⁻⁵ to 9.2 x 10⁻³. nih.gov However, in natural environments, the presence of dissolved organic matter and partitioning into hydrophobic media can significantly alter these rates. The photoproducts of this compound photodegradation are expected to include hydroxylated derivatives, quinones, and potentially more complex polymerized substances formed through radical reactions.

Interactive Data Table: Photophysical Properties of Analogous High-Molecular-Weight PAHs

| Compound | Number of Rings | Fluorescence Quantum Yield (Φf) | Solvent/Matrix | Reference |

| Benzo[ghi]perylene Derivative | 6 | 0.27 - 0.44 | Various Organic Solvents | nih.gov |

| Coronene (B32277) | 7 | Not specified; exhibits phosphorescence | Dichloromethane | researchgate.net |

| General PAHs | 2-6 | 3.2 x 10⁻⁵ - 9.2 x 10⁻³ (Photodegradation Φ) | Pure Water | nih.gov |

Microbial Degradation Mechanisms of this compound

The microbial breakdown of HMW PAHs like this compound is a critical process for their removal from contaminated environments. However, the large, stable aromatic structure and low water solubility of this compound make it highly recalcitrant to microbial attack. While many bacteria struggle to metabolize HMW PAHs, certain fungi and specialized bacteria have demonstrated the ability to initiate their degradation.

The initial step in the aerobic microbial degradation of PAHs is typically catalyzed by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing it and making it susceptible to cleavage. For large PAHs such as this compound, this process is often initiated by fungi, particularly white-rot fungi, which produce powerful, non-specific extracellular enzymes.

Research on analogous HMW PAHs has identified several key enzymes involved in their degradation:

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These enzymes, produced by fungi like Phanerochaete chrysosporium, generate highly reactive radicals that can oxidize the this compound molecule. nih.gov

Laccase (LAC): Another fungal extracellular enzyme that can oxidize phenolic compounds, which may be intermediates in this compound degradation. nih.gov

Dioxygenases (e.g., 1,2-dioxygenase, 2,3-dioxygenase): These enzymes, found in both bacteria and fungi, incorporate both atoms of molecular oxygen into the aromatic ring to form unstable cis-dihydrodiols. proquest.comresearchgate.net This is a crucial ring-activation step leading to subsequent ring fission.

Studies on a six-ring PAH, benzo[ghi]perylene, by a yeast consortium showed degradation of 60% over 6 days, with a calculated half-life of 4.2 days, and confirmed the involvement of dioxygenases, laccase, and peroxidases. proquest.comresearchgate.net Similarly, the seven-ring PAH coronene was degraded by the halophilic bacterial strain Halomonas caseinilytica, which achieved 76% degradation after 80 days. pan.pl The degradation of this compound would likely proceed through an initial oxidation to form diols, followed by ring cleavage to produce smaller aromatic acids, which can then be funneled into central metabolic pathways.

Sorption and Desorption Dynamics of this compound in Soils and Sediments

Due to its extremely low water solubility and high hydrophobicity, the fate of this compound in terrestrial and aquatic environments is dominated by its tendency to sorb to solid matrices. This process significantly reduces its bioavailability for microbial uptake and its mobility. The extent of sorption is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

For HMW PAHs, Koc values are very high, indicating strong binding to the organic fraction of soils and sediments. chemsafetypro.com The log Koc value for the analogous six-ring PAH benzo[ghi]perylene has been reported to range from 6.26 to 7.76. oup.com Given its larger size, the log Koc for this compound is expected to be at the upper end of this range or even higher. This strong sorption means that this compound will be largely immobile in the subsurface, accumulating in organic-rich soil layers and aquatic sediments. Desorption is consequently a very slow process, often exhibiting hysteresis, where the compound is more resistant to desorbing than it was to sorbing initially. This sequestration into the soil/sediment matrix is a primary reason for the long-term persistence of HMW PAHs in the environment.

Interactive Data Table: Physicochemical and Sorption Properties of Analogous HMW PAHs

| Compound | Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L @ 25°C) | Log Kow | Log Koc | Reference |

| Benzo[ghi]perylene | C₂₂H₁₂ | 276.3 | 0.00026 | 6.51 - 7.23 | 6.26 - 7.76 | nih.gov, ymparisto.fi, oup.com |

| Coronene | C₂₄H₁₂ | 300.4 | 0.00014 | 7.38 | ~7.0 - 8.0 (estimated) | wikipedia.org, nih.gov |

| Benzo[a]pyrene | C₂₀H₁₂ | 252.3 | 0.0038 | 6.06 | 6.74 | ca.gov |

Atmospheric Chemistry of this compound

Given its extremely low vapor pressure, this compound exists in the atmosphere almost exclusively in the particulate phase, adsorbed onto airborne particles such as soot and dust. Its atmospheric fate is therefore governed by the transport and deposition of these particles and by heterogeneous chemical reactions occurring on the particle surface.

The primary atmospheric oxidants responsible for the transformation of particle-bound PAHs are hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). The reaction with OH radicals during the daytime is considered a dominant degradation pathway. While specific rate constants for this compound are not available, the photooxidation half-life in air for benzo[ghi]perylene, based on its reaction with OH radicals, is estimated to be in the range of 0.3 to 3.2 hours. ymparisto.fi The reaction of this compound with atmospheric oxidants is expected to produce a variety of derivatives, including nitro-heptaphene and hydroxy-heptaphene, which can be more toxic than the parent compound.

Aquatic Transformation Processes of this compound

In aquatic environments, the fate of this compound is dictated by its strong tendency to partition out of the water column. Its very low water solubility (e.g., 0.00026 mg/L for benzo[ghi]perylene) means that any this compound entering an aquatic system will rapidly adsorb to suspended particulate matter and ultimately settle into the sediment. ymparisto.fi The sediment thus acts as the primary sink for this compound in aquatic ecosystems.

For the small fraction that remains dissolved in the water column or is present in surface slicks, photolysis can be an important transformation process. epa.gov Biodegradation in the water column is expected to be very slow due to the low concentrations and bioavailability. In sediments, particularly anoxic ones, microbial degradation is extremely limited, leading to very long persistence times. The aerobic half-life of benzo[ghi]perylene in soil/sediment has been estimated at 590-650 days, with the anaerobic half-life being significantly longer at 6.5-7.1 years. ymparisto.fi Bioaccumulation in aquatic organisms is a potential concern due to this compound's high lipophilicity, although organisms with efficient metabolic systems, such as fish, can transform PAHs, limiting biomagnification. nih.gov

Future Research Directions and Emerging Trends in Heptaphene Chemistry

Development of Next-Generation Heptaphene-Based Functional Materials

The development of next-generation functional materials based on this compound and its derivatives is a key area of future research. Polycyclic aromatic hydrocarbons like this compound are recognized for their potential in materials science and organic synthesis, including applications in organic semiconductors and light-emitting diodes (LEDs). Current time information in Cass County, US. More specifically, research is exploring this compound-based supramolecular materials, such as heptaphen[n]arenes. These compounds, with their tunable cavity sizes, demonstrate promising self-assembly properties and have shown potential in areas like biomedical materials, luminescent materials, and adsorption/separation applications. chemeo.com The exploration of structure-function relationships in these this compound-derived macrocycles is crucial for designing materials with tailored properties for specific applications. chemeo.com The broader field of functional materials is actively seeking innovative compounds with specific properties beyond their basic structural roles, and PAHs are increasingly relevant in this context, including for applications in electronics. epa.govnih.gov

Exploration of Novel this compound Reactivity Patterns

Understanding and controlling the reactivity of this compound is fundamental for its effective utilization in synthesis and materials development. While general chemical properties and reactivity of PAHs are known, future research will likely delve into exploring novel reactivity patterns specific to the this compound core and its substituted derivatives. This could involve investigating new synthetic routes, potentially inspired by methods used for related acenes like on-surface synthesis, to achieve targeted functionalization or to create novel this compound-containing architectures. nih.gov Predicting and manipulating reactivity is a significant focus in chemistry, with emerging computational tools like machine learning offering potential for predicting reaction pathways and outcomes, which could be applied to this compound chemistry. chem960.com

Integration of this compound into Advanced Nanosystems

The integration of this compound into advanced nanosystems represents another promising research direction. Given the relevance of PAHs in nanotechnology, exemplified by materials like graphene, this compound's planar and rigid structure makes it a potential building block for nanoscale assemblies and devices. epa.gov Future work could explore incorporating this compound or its functionalized derivatives into various nanosystems, such as organic nanoparticles, nanowires, or thin films, for applications in organic electronics, sensing, or energy harvesting. The self-assembly capabilities observed in this compound-based supramolecular structures like heptaphen[n]arenes also suggest potential for creating ordered nanoscale architectures. chemeo.com Research in functional materials increasingly involves nano-architectonics and the investigation of nanoparticles and biomolecules at the nanoscale. nih.govnih.gov

Theoretical Advances in this compound Predictive Modeling

Theoretical studies and predictive modeling play a vital role in understanding the properties and potential of this compound. Quantitative structure-property relationship (QSPR) analysis has already included this compound in the development of prediction models for PAHs, aiming to understand and forecast their characteristics. nih.gov Theoretical publications have also investigated the electronic structures of larger phenes, a class that includes this compound, providing insights into their fundamental electronic behavior. Future theoretical advances will likely involve more sophisticated computational techniques, including advanced density functional theory (DFT) calculations and machine learning algorithms, to accurately predict this compound's electronic, optical, and reactivity properties, guiding the design of new this compound-based materials and the exploration of novel reaction pathways.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Heptaphene, and how can purity be validated experimentally?